![molecular formula C24H34N2O3 B386530 3-[4-(DECYLOXY)PHENYL]-1-(4-METHOXYPHENYL)UREA](/img/structure/B386530.png)
3-[4-(DECYLOXY)PHENYL]-1-(4-METHOXYPHENYL)UREA
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(decyloxy)phenyl]-N’-(4-methoxyphenyl)urea is an organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of a decyloxy group attached to one phenyl ring and a methoxy group attached to another phenyl ring, both linked through a urea moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(decyloxy)phenyl]-N’-(4-methoxyphenyl)urea typically involves the reaction of 4-(decyloxy)aniline with 4-methoxyphenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or tetrahydrofuran, and may require a catalyst to proceed efficiently. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures until the formation of the desired product is complete.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
N-[4-(decyloxy)phenyl]-N’-(4-methoxyphenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like lithium aluminum hydride.
Substitution: The phenyl rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines or alcohols. Substitution reactions can introduce various functional groups onto the phenyl rings, leading to a wide range of derivatives.
Aplicaciones Científicas De Investigación
N-[4-(decyloxy)phenyl]-N’-(4-methoxyphenyl)urea has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of advanced materials, such as liquid crystals or polymers.
Mecanismo De Acción
The mechanism of action of N-[4-(decyloxy)phenyl]-N’-(4-methoxyphenyl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- N-[4-(benzyloxy)phenyl]glycinamide
- 4-{[4-(decyloxy)benzoyl]oxy}phenyl 4-(decyloxy)benzoate
- N-(1H-benzo[d]imidazol-2-yl)-1-(3-substituted phenyl)
Uniqueness
N-[4-(decyloxy)phenyl]-N’-(4-methoxyphenyl)urea is unique due to its specific combination of decyloxy and methoxy groups attached to the phenyl rings. This structural feature imparts distinct chemical and physical properties, making it valuable for various applications. Compared to similar compounds, it may exhibit different reactivity, biological activity, or material properties, highlighting its potential for specialized uses.
Propiedades
Fórmula molecular |
C24H34N2O3 |
|---|---|
Peso molecular |
398.5g/mol |
Nombre IUPAC |
1-(4-decoxyphenyl)-3-(4-methoxyphenyl)urea |
InChI |
InChI=1S/C24H34N2O3/c1-3-4-5-6-7-8-9-10-19-29-23-17-13-21(14-18-23)26-24(27)25-20-11-15-22(28-2)16-12-20/h11-18H,3-10,19H2,1-2H3,(H2,25,26,27) |
Clave InChI |
XFMRWMPWXSMHFV-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCOC1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)OC |
SMILES canónico |
CCCCCCCCCCOC1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


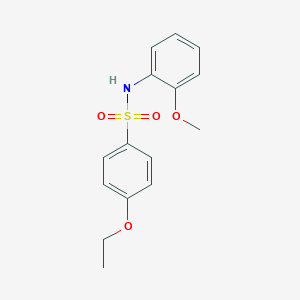
![2-{[3-({2-nitrophenyl}imino)-2-oxo-2,3-dihydro-1H-indol-1-yl]carbonyl}benzoic acid](/img/structure/B386447.png)
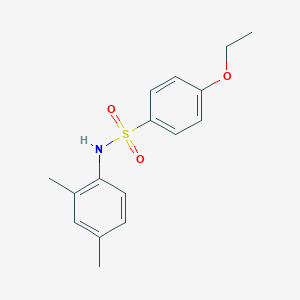
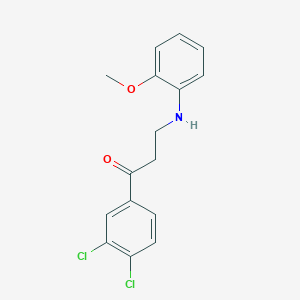
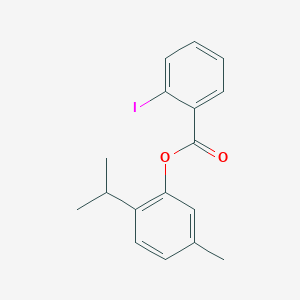
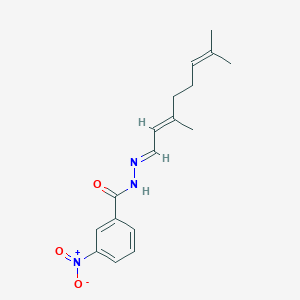

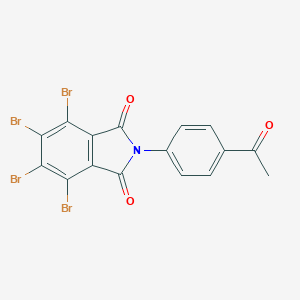
![5-[(3,4-Dimethoxyphenyl)methylidene]-1,3-bis(2-methylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B386452.png)
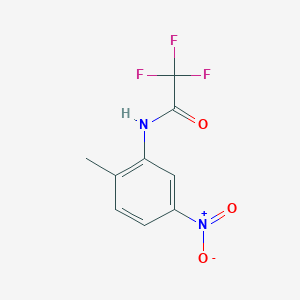
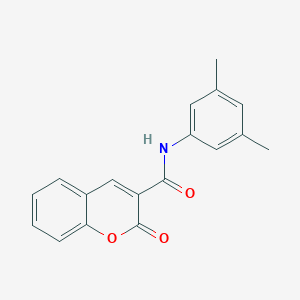
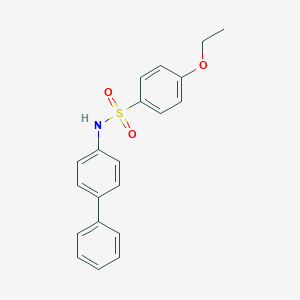
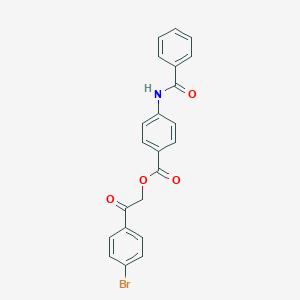
![2-[(Dodecanoyl-2,4-dimethylanilino)carbonyl]benzoic acid](/img/structure/B386458.png)
